molecular formula C19H22ClNO3 B6239056 (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride CAS No. 1394842-91-1

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride

Cat. No.: B6239056
CAS No.: 1394842-91-1
M. Wt: 347.8
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Description

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C19H22ClNO3 and its molecular weight is 347.8. The purity is usually 95.
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Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYKTAGGMBYJOB-NBLXOJGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394842-91-1
Record name Desfluoroparoxetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESFLUOROPAROXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of Defluoro Paroxetine, Hydrochloride change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Defluoro Paroxetine, Hydrochloride is involved in metabolic pathways, including interactions with enzymes or cofactors. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6.

Biological Activity

The compound (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride is a derivative of piperidine, notable for its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a dioxane moiety and a fluorophenyl group. Its stereochemistry is significant, as the (3S,4R) configuration is associated with enhanced biological activity compared to other isomers. The presence of the nitroso group may also influence its reactivity and interaction with biological targets.

Research indicates that this compound acts primarily as a selective serotonin reuptake inhibitor (SSRI) . SSRIs are widely used in treating depression and anxiety disorders by increasing serotonin levels in the synaptic cleft. The specific interactions of this compound with serotonin transporters are crucial for its pharmacological effects.

Antidepressant Effects

The compound has been studied for its antidepressant properties, similar to its analog paroxetine. It inhibits the reuptake of serotonin at synaptic junctions, leading to increased serotonin availability. This mechanism is central to its therapeutic effects in mood disorders.

Analgesic Properties

Studies have shown that piperidine derivatives exhibit analgesic effects. The conformational study of related compounds suggests that specific structural configurations enhance their analgesic potency. For instance, variations in the piperidine ring can significantly alter pain relief efficacy .

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the piperidine structure can lead to varying degrees of biological activity. The following table summarizes key findings from relevant studies:

Compound NameStructural FeaturesNotable Activities
Paroxetine3-(1,3-benzodioxol-5-yloxy)methyl-4-(p-fluorophenyl)piperidineSSRI; used for depression
1-NitrosopiperidineNitroso group on piperidinePotential carcinogenicity
1-(4-Fluorophenyl)-2-methylpiperidinePiperidine ring with fluorophenylAnalgesic properties

The unique combination of functional groups in This compound may confer distinct pharmacological properties compared to simpler derivatives .

In Vitro and In Vivo Studies

In vitro studies have shown that this compound exhibits moderate protection against various viral infections, including HIV-1 and HSV-1. Its cytotoxicity was evaluated in different cell lines, revealing a 50% cytotoxic concentration (CC50) of approximately 92 μM in Vero cells .

In vivo studies are needed to further elucidate its pharmacokinetics and therapeutic efficacy. Preliminary data suggest potential applications in treating both mood disorders and pain syndromes.

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in pharmacological studies, particularly as an antidepressant due to its structural similarities to known selective serotonin reuptake inhibitors (SSRIs) like paroxetine. Its unique stereochemistry and functional groups may confer distinct pharmacological properties, making it a candidate for further investigation in treating mood disorders .

Structure-Activity Relationship (SAR)

SAR studies have indicated that compounds sharing similar structural motifs often exhibit significant pharmacological effects. For instance, the presence of the dioxane group may enhance the binding affinity to serotonin receptors, which is crucial for antidepressant activity .

Structural FeatureNotable Activities
Piperidine ringAntidepressant properties
Dioxane moietyEnhanced receptor binding
Fluorophenyl groupPotential neuroactive properties

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence polarization can be employed to quantify these interactions .

Synthetic Methodologies

The synthesis of (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride can be approached through various chemical reactions that require careful optimization to ensure high yields and purity. Common synthetic pathways include:

  • Nucleophilic substitution reactions involving the piperidine ring.
  • Functional group modifications to introduce the dioxane and fluorophenyl substituents.

Each synthetic route must be tailored to maximize efficiency while minimizing by-products .

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have been investigated for their potential in treating various neurological conditions:

  • A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential utility in clinical settings .
  • Another investigation focused on the compound's interaction with serotonin receptors, providing insights into its mechanism of action as an SSRI .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.